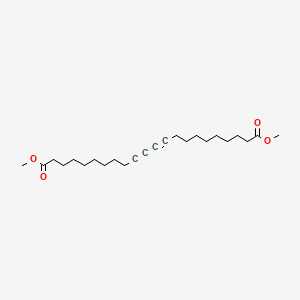

Dimethyl docosa-10,12-diynedioate

Vue d'ensemble

Description

Dimethyl docosa-10,12-diynedioate, also known as DDD, is a compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. DDD is a diynoic acid ester that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Applications De Recherche Scientifique

Application in Graphene Film Reinforcement

Scientific Field

Nanotechnology and Materials Engineering

Summary

This compound is used to enhance the mechanical properties of graphene films. It acts as a π-bridging agent that connects graphene sheets, leading to ultrastrong and supertough films with high electrical conductivity and electromagnetic interference shielding capability.

Methods

The compound is introduced during the fabrication of reduced graphene oxide (rGO) films. It bridges neighboring rGO platelets, improving the alignment and interaction between the sheets. The process involves low-temperature treatments that are cost-effective and scalable.

Results

Graphene films reinforced with “Dimethyl docosa-10,12-diynedioate” exhibit a tensile strength of 1,054 MPa and toughness of 36 MJ/m³ , surpassing those of other graphene films. Additionally, the electrical conductivity reaches 1,192 S/cm , demonstrating the compound’s effectiveness in creating high-performance graphene-based materials .

Application in Hydrogenation Processes

Scientific Field

Organic Chemistry

Summary

The compound is subject to stepwise hydrogenation, a process that can be used to study reaction mechanisms and develop new synthetic pathways for complex organic molecules.

Methods

Hydrogenation is carried out in a controlled manner, typically using a palladium or platinum catalyst under high pressure and temperature conditions. The stepwise nature of the process allows for the isolation and characterization of intermediate products.

Results

The stepwise hydrogenation of “Dimethyl docosa-10,12-diynedioate” leads to the formation of various partially hydrogenated compounds, which can be useful in understanding the reactivity and stability of conjugated diene systems .

Application in Impact Protection

Scientific Field

Materials Science and Engineering

Summary

The compound contributes to the development of strong and tough graphene papers, which are particularly valuable for impact protection due to their high toughness and strength.

Methods

Graphene papers are constructed with the incorporation of small molecules that contain pyrene, which interacts with the compound via π-π/H-bonding synergistic interactions. This results in a material that is both electrically conductive and mechanically robust.

Results

The graphene papers featuring “Dimethyl docosa-10,12-diynedioate” deliver a toughness of approximately 69.67 MJ/m³ , with impressive strength close to 1 GPa . They provide significant energy absorption at high impact velocities, making them suitable for ballistic impact protection .

Propriétés

IUPAC Name |

dimethyl docosa-10,12-diynedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h7-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETBEGZTRLGUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556539 | |

| Record name | Dimethyl docosa-10,12-diynedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl docosa-10,12-diynedioate | |

CAS RN |

24567-41-7 | |

| Record name | Dimethyl docosa-10,12-diynedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

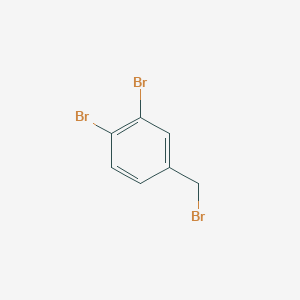

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1611590.png)

![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)